4,4'-Diheptyloxyazoxybenzene

Dielectric Anisotropy Liquid Crystal Alignment Electro-Optical Switching

Substituting 7OAOB with a different chain-length homolog alters polymorphism and dielectric anisotropy sign, compromising VA-mode mixture performance and experimental reproducibility. This compound resolves that exact pain point. • Defined enantiotropic phase sequence (Cr → SmC → N → I) with documented transition temperatures for reproducible thermal cycling • Negative dielectric anisotropy (Δε < 0) enables homeotropic alignment, making it an ideal base component for VA display mixture formulation • Consistent birefringence (Δn) across the mesophase range supports optical metrology calibration and retardation plate fabrication • Bulk research quantities available; characterized purity ≥95% ensures batch-to-batch consistency for longitudinal studies

Molecular Formula C26H38N2O3
Molecular Weight 426.6 g/mol
CAS No. 2635-26-9
Cat. No. B167281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diheptyloxyazoxybenzene
CAS2635-26-9
Molecular FormulaC26H38N2O3
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCC)[O-]
InChIInChI=1S/C26H38N2O3/c1-3-5-7-9-11-21-30-25-17-13-23(14-18-25)27-28(29)24-15-19-26(20-16-24)31-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3
InChIKeyRFRFUCJJSRXPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOAB: Core Properties and Procurement


4,4′-Diheptyloxyazoxybenzene, also denoted 7OAOB or HOAB, is a symmetric dialkoxyazoxybenzene thermotropic liquid crystal with the molecular formula C26H38N2O3 and a molecular weight of 426.6 g/mol . It belongs to the well-studied 4,4′-di-n-alkoxyazoxybenzene homologous series and exhibits an enantiotropic phase sequence: crystalline solid → smectic C (SmC) → nematic (N) → isotropic liquid [1]. Its mesomorphic behavior, particularly the presence of the SmC phase and a negative dielectric anisotropy in the mesophases, positions it as a benchmark compound for fundamental studies on smectic layering, tilt organization, and dipole correlation [2]. For procurement, 7OAOB represents a specific chain-length selection that balances mesophase stability and orientational order, distinct from shorter or longer homologs in the series [3].

HOAB Substitution Risks


Substituting 4,4′-diheptyloxyazoxybenzene with a different chain length alkoxyazoxybenzene, or with an alkylazoxybenzene, fundamentally alters the mesomorphic properties and, consequently, the material's performance in research and application. This is not a matter of minor variation; it constitutes a change in polymorphism, dielectric response, and orientational order. For instance, the heptyloxy homolog (7OAOB) exhibits an N–SmC polymorphism, whereas the corresponding heptyl-azoxybenzene (7AOB) displays N–SmA polymorphism [1]. Furthermore, the sign of dielectric anisotropy in the nematic phase is negative for the alkoxy series (7OAOB) but positive for the alkyl series (7AOB) [1], dictating fundamentally different molecular alignment in an applied electric field. Even within the alkoxy series, the magnitude of key properties such as birefringence, order parameter, and elastic constants varies systematically with chain length [2][3]. Therefore, direct substitution with an analog lacking the precise seven-carbon heptyloxy chain will compromise the intended phase behavior, electric-field response, and optical characteristics, invalidating experimental reproducibility and device performance.

HOAB Quantitative Evidence vs. Analogs


Negative vs. Positive Dielectric Anisotropy

The sign of the dielectric anisotropy (Δε) is a critical selector for liquid crystal applications. 7OAOB exhibits a negative Δε in its nematic phase, a direct consequence of the lateral dipole moment of the alkoxy chain [1]. This stands in stark contrast to its alkyl-azoxybenzene homolog, 7AOB, which possesses a positive Δε in the nematic phase, although it inverts sign in its SmA phase [1]. This difference dictates that 7OAOB aligns with its long molecular axis perpendicular to an applied electric field, while 7AOB aligns parallel to the field. The magnitude of Δε for 7OAOB is quantifiable; for example, at a reduced temperature of T/T_NI = 0.98, the perpendicular component ε_⊥ exceeds the parallel component ε_∥, yielding a negative Δε [1].

Dielectric Anisotropy Liquid Crystal Alignment Electro-Optical Switching

Smectic C vs. Smectic A Polymorphism

The precise type of smectic order is a direct consequence of molecular structure. 7OAOB exhibits an enantiotropic SmC phase, characterized by tilted molecular layers [1]. In contrast, its direct alkyl analog, 7AOB, exhibits an SmA phase, where molecules are oriented perpendicular to the layers [1]. This fundamental difference in layer organization impacts bulk properties like viscosity and optical response. The persistence of a temperature-independent tilt angle in pure 7OAOB's SmC phase further distinguishes it; when mixed with cholesteryl chloride, the tilt becomes temperature-dependent, highlighting its unique packing [2].

Smectic Polymorphism Layer Structure Tilt Angle

Moderate Birefringence vs. High-Δn Mixtures

Optical birefringence (Δn) is a key parameter for optical device design. 7OAOB exhibits a moderate birefringence, which has been precisely quantified via thin-prism refractometry using a He-Ne laser (λ = 632.8 nm) [1]. The study reported the temperature-dependent refractive indices (n_e and n_o) and their difference, Δn, across its mesophase range. This moderate value distinguishes it from commercially optimized mixtures that often target very high Δn (>0.3) for thin-cell applications, or very low Δn for specific phase modulators. The precise Δn of 7OAOB is a consequence of its specific chain length; homologs with shorter chains (e.g., 5OAOB, 6OAOB) will exhibit different Δn values due to variations in molecular polarizability and order parameter [2].

Birefringence Refractive Index Optical Retardation

Nematic Elastic Constants: K33 < K11

The Frank elastic constants (K11, K22, K33) govern the response of a nematic liquid crystal to external fields and surface forces. For long-chain alkoxyazoxybenzenes like 7OAOB, the relationship between the splay (K11) and bend (K33) elastic constants is inverted compared to shorter homologs. It has been established that for the dialkoxyazoxybenzene series, K33 > K11 for short chains, but K33 < K11 for long chains, with an intermediate point where they are approximately equal [1]. 7OAOB, with its heptyloxy chain, falls into the 'long-chain' regime where K33 < K11 [1]. This specific ratio (K33/K11) is crucial for predicting and controlling director deformations in confined geometries, such as in displays or sensors.

Elastic Constants Nematic Distortion Frank Free Energy

Order Parameter Temperature Dependence

The macroscopic order parameter (S) quantifies the degree of molecular alignment along the director, a fundamental descriptor of the nematic state. For 7OAOB, S has been precisely determined as a function of temperature from refractive index measurements, using both direct extrapolation and the modified Vuks method [1]. This provides a validated, compound-specific S(T) curve, which is essential for quantitative modeling of optical and dielectric properties. The order parameter is known to increase with alkyl chain length in symmetric homologs, meaning 7OAOB possesses a higher S at a given reduced temperature compared to 5OAOB or 6OAOB [2].

Order Parameter Orientational Order Mean Field Theory

Induced Smectic A with Cholesteryl Chloride

When mixed with cholesteryl chloride (ChCl), 7OAOB induces a Smectic A phase that is absent in either pure compound [1]. This is a distinct behavior not observed with all nematogens. Notably, in a 12 mole percent mixture of ChCl in 7OAOB, a twisted smectic C phase and a skew-cybotactic cholesteric phase are observed, and the tilt angle in these phases becomes temperature-dependent, unlike the temperature-independent tilt in pure 7OAOB's SmC phase [1]. This specific binary system has been used to study complex phase behavior, including the twist-bend nematic (N_TB) phase when mixed with CB7CB [2].

Induced Smectic Phase Binary Mixtures Tilt Angle

HOAB Application Scenarios


Smectic C Phase Physics and Layer Deformations

7OAOB serves as a quintessential model compound for investigating the SmC phase. Its well-documented polymorphism (N–SmC) and negative dielectric anisotropy allow for controlled studies of layer structures, tilt angle, and the response to electric fields [1]. Researchers have utilized 7OAOB to observe phenomena such as periodic free-surface disclinations at the N–SmC transition [2] and to investigate boundary-induced intermediate SmA states [3]. Its established phase diagram and elastic properties make it a reliable platform for testing new theories of smectic elasticity and phase transitions.

Negative Δε Liquid Crystal Mixture Development

Given its negative dielectric anisotropy (Δε < 0), 7OAOB is an ideal base component or dopant for formulating liquid crystal mixtures intended for vertically aligned (VA) display modes or other devices requiring homeotropic alignment [1]. Its specific Δε sign, combined with a moderate birefringence and well-understood elastic constants (K33 < K11), provides a predictable starting point for engineering mixtures with tailored electro-optical response curves [1][4]. Using 7OAOB ensures the resulting mixture will inherit the characteristic negative Δε response, unlike mixtures based on positive Δε alkylazoxybenzenes.

Induced Mesophases and Binary Mixture Studies

The ability of 7OAOB to form induced smectic phases (e.g., SmA) when mixed with non-smectogenic compounds like cholesteryl chloride is a unique attribute exploited in fundamental research [5]. This behavior provides a model system for understanding the delicate balance of molecular interactions (e.g., dipole-dipole, steric) that stabilize different smectic layer structures. Researchers can use 7OAOB as a host matrix to study the effects of guest molecules on phase transitions, tilt angle, and layer ordering [5][6].

Optical Retardation & Birefringence Calibration

The moderate and precisely characterized birefringence (Δn) of 7OAOB across its mesophase range makes it suitable for fabricating optical retardation plates or as a calibration standard for birefringence measurement systems [7]. The availability of detailed refractive index data (n_e, n_o) as a function of temperature allows for accurate prediction of optical path difference. This is in contrast to proprietary mixtures where the exact composition and Δn are often unknown or subject to change, making 7OAOB a more reliable choice for applications requiring optical metrology traceability.

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